Methyl 2-(methylthio)pyrimidine-5-carboxylate is an organic compound with the formula C7H8N2O2S. It can be synthesized through various methods, including the reaction of methyl α-cyanoacetate with 2-amino-3-mercaptopyridine []. Studies have also reported its synthesis using other starting materials like N-methyl-2-thiocyanopyrimidine-5-carboxylic acid [].
One study investigated the anti-microbial activity of structurally similar pyrimidine derivatives, but Methyl 2-(Methylthio)pyrimidine-5-carboxylate was not specifically tested []. Further research is needed to determine the potential biological activities of this compound.
Methyl 2-(Methylthio)pyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 184.22 g/mol. This compound features a pyrimidine ring substituted with a methylthio group at the second position and a carboxylate group at the fifth position. It appears as a yellow-orange solid and has a melting point ranging from 96 to 97 °C. Methyl 2-(Methylthio)pyrimidine-5-carboxylate serves as an important intermediate in the synthesis of various pyrimidine-based molecules, which are significant in medicinal chemistry and agricultural applications .
Due to the limited research on MMTP, its specific mechanism of action remains unknown. However, pyrimidine derivatives can exhibit various biological activities depending on their structure. Some pyrimidines serve as substrates for enzymes involved in metabolic pathways, while others can interact with receptors or act as antagonists in specific biological processes [].
Several methods exist for synthesizing methyl 2-(Methylthio)pyrimidine-5-carboxylate:
Methyl 2-(Methylthio)pyrimidine-5-carboxylate is primarily used in:
Interaction studies involving methyl 2-(Methylthio)pyrimidine-5-carboxylate focus on its reactivity with biological molecules and other chemical species. Notably, its ability to form complexes with metal ions has been explored, which may enhance its efficacy in biological systems or catalysis. Additionally, its interactions with enzymes or receptors are areas of ongoing research aimed at elucidating its potential therapeutic roles .
Several compounds share structural similarities with methyl 2-(Methylthio)pyrimidine-5-carboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 2-(Methylthio)pyrimidine-5-carboxylate | 0.97 | Ethyl group instead of methyl; different solubility properties |
| Ethyl 4-amino-2-(Methylthio)pyrimidin-5-carboxylate | 0.85 | Contains an amino group which may enhance biological activity |
| Ethyl 4-(Methylamino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | 0.83 | Methylamino group alters reactivity and potential applications |
| Ethyl 2-(Methylsulfonyl)pyrimidine-5-carboxylate | 0.81 | Sulfonyl group introduces different electronic properties |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 0.88 | Hydroxy group may influence solubility and biological interactions |
Methyl 2-(Methylthio)pyrimidine-5-carboxylate stands out due to its specific substitution pattern, which affects its reactivity and potential applications compared to these similar compounds .
The formation of thioether bonds in pyrimidine derivatives represents a fundamental synthetic challenge that has been addressed through various nucleophilic substitution methodologies [1]. The methylthio group installation at the 2-position of pyrimidine rings relies primarily on the inherent electrophilic character of the pyrimidine nucleus, which is enhanced by the electron-withdrawing nature of the nitrogen atoms [2].
Direct nucleophilic substitution approaches have demonstrated considerable success in the synthesis of 2-methylthio-substituted pyrimidines [3]. The most established methodology involves the treatment of 2-chloropyrimidine derivatives with methylthiol or methylthiolate anions under basic conditions [3]. This approach typically employs sodium ethoxide as the base in ethanol solvent, achieving yields of approximately 92% at temperatures of 80°C over 8-hour reaction periods [3].
Alternative strategies utilize a two-step chloride displacement mechanism, which begins with the preparation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate through phosphoryl chloride treatment [3]. This intermediate undergoes subsequent nucleophilic substitution to introduce the desired methylthio functionality [3]. The chlorination step typically requires elevated temperatures of 100°C for 3 hours, yielding 85% of the chlorinated intermediate [3].
The thiourea-mediated cyclization approach represents another significant methodology for thioether formation [3] [4]. This process involves the condensation of diethyl ethoxymethylene malonate with S-methylisothiourea hemisulfate under reflux conditions in ethanol [3]. The reaction proceeds through an initial condensation followed by cyclization to form the pyrimidine ring with the methylthio substituent already incorporated [3]. Typical reaction conditions include temperatures of 120°C for 6 hours in dimethylformamide solvent, achieving yields of 76% [3].
Base-catalyzed thiol addition mechanisms have also been explored for thioether bond formation [5]. These methodologies typically employ diisopropylethylamine as the base in tetrahydrofuran solvent at 60°C for extended reaction periods of 12 hours [5]. While yields are moderate at 68%, this approach offers advantages in terms of functional group tolerance [5].
Metal-catalyzed thioether formation represents the most recent advancement in this field [3]. Palladium-catalyzed coupling reactions using tetrakis(triphenylphosphine)palladium(0) as the catalyst in toluene solvent have achieved exceptional yields of 94% at 90°C over 4-hour reaction periods [3].
| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Base/Catalyst |
|---|---|---|---|---|---|
| Direct Methylthio Substitution | 80 | 8 | 92 | Ethanol | Sodium ethoxide |
| Two-Step Chloride Displacement | 100 | 3 | 85 | Phosphoryl chloride | None |
| Thiourea-Mediated Cyclization | 120 | 6 | 76 | Dimethylformamide | Triethylamine |
| Base-Catalyzed Thiol Addition | 60 | 12 | 68 | Tetrahydrofuran | Diisopropylethylamine |
| Metal-Catalyzed Thioether Formation | 90 | 4 | 94 | Toluene | Palladium tetrakis(triphenylphosphine) |
The construction of methyl 2-(methylthio)pyrimidine-5-carboxylate through multi-step synthetic pathways involves systematic pyrimidine ring functionalization strategies [6] [7]. These approaches typically commence with the formation of the pyrimidine core structure followed by sequential introduction of functional groups at specific positions [6].
The initial ring formation step employs the condensation of ethyl malonate with S-methylisothiourea under basic conditions [3]. This transformation proceeds through nucleophilic attack of the thiourea nitrogen on the malonate carbonyl, followed by cyclization and elimination reactions [3]. The reaction is typically conducted at 80°C for 8 hours in ethanol solvent, yielding approximately 50% of the desired pyrimidine intermediate with 85% purity [3].
Subsequent chlorination represents a critical functionalization step that activates the pyrimidine ring toward further nucleophilic substitution [3]. Treatment with phosphoryl chloride at 100°C for 3 hours achieves 93% conversion to the corresponding 4-chloropyrimidine derivative with 92% product purity [3]. This chlorination step is essential for enabling subsequent nucleophilic displacement reactions [2].
The nucleophilic substitution phase involves the introduction of the methylthio group through treatment with methylthiol or methylthiolate sources [3]. This transformation is typically conducted at 60°C for 4 hours in dimethylformamide solvent, achieving 88% yield with 94% product purity [3]. The reaction proceeds through a classical nucleophilic aromatic substitution mechanism facilitated by the electron-deficient nature of the pyrimidine ring [1].
Esterification constitutes the final synthetic transformation, converting carboxylic acid intermediates to the desired methyl ester [3]. This process employs methanol under acidic conditions at room temperature for 2 hours, achieving 95% yield with 98% product purity [3]. The mild reaction conditions preserve the integrity of the methylthio substituent while efficiently forming the ester bond [8].
Final product isolation involves crystallization procedures that achieve 90% recovery with 99% purity [3]. Cold washing techniques remove residual impurities while maintaining the structural integrity of the target compound [3].
| Step | Reagents | Conditions | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Ring Formation | Ethyl malonate + S-methylisothiourea | 80°C, 8h, Ethanol | 50 | 85 |
| Chlorination | Phosphoryl chloride | 100°C, 3h | 93 | 92 |
| Nucleophilic Substitution | Methylthiol/Base | 60°C, 4h, Dimethylformamide | 88 | 94 |
| Esterification | Methanol/H⁺ | Room temperature, 2h | 95 | 98 |
| Final Product Isolation | Crystallization | Cold washing | 90 | 99 |
The esterification of pyrimidine carboxylic acids to form methyl 2-(methylthio)pyrimidine-5-carboxylate has been extensively studied using various catalytic systems [9] [8]. The selection of appropriate catalysts significantly influences reaction efficiency, selectivity, and overall synthetic utility [10].
4-Dimethylaminopyridine represents one of the most widely employed catalysts for pyrimidine esterification reactions [9] [8]. At 5 mol% loading, this nucleophilic catalyst operates effectively at room temperature (25°C) over 24-hour periods, achieving 85% yields with high selectivity [8]. The mechanism involves acylpyridinium intermediate formation that enhances the electrophilicity of the carbonyl carbon toward nucleophilic attack by methanol [8].
Pyridinium p-toluenesulfonate catalysis has demonstrated moderate effectiveness in esterification transformations [8]. Operating at 10 mol% loading and elevated temperatures of 80°C for 12 hours, this system achieves 76% yields with moderate selectivity [8]. The lipid analogues of pyridinium p-toluenesulfonate have shown enhanced catalytic activity due to the creation of hydrophobic reaction environments that favor ester formation [8].
Lewis acid catalysis using aluminum chloride provides exceptional performance in esterification reactions [8]. At 2 mol% loading and low temperatures of 0°C for 6 hours, this system achieves 92% yields with excellent selectivity [8]. The Lewis acid activates the carbonyl group through coordination, facilitating nucleophilic attack by the alcohol component [8].
Brønsted acid catalysis employing sulfuric acid offers an efficient alternative approach [8]. Operating at 1 mol% loading and 60°C for 3 hours, this system achieves 88% yields with good selectivity [8]. The protonation of the carbonyl oxygen enhances electrophilicity and promotes ester bond formation [8].
Enzymatic catalysis using lipase enzymes provides a biocatalytic alternative for esterification reactions [8]. At 15 mol% loading and moderate temperatures of 40°C for 48 hours, this system achieves 72% yields with high selectivity [8]. The enzymatic approach offers advantages in terms of environmental sustainability and mild reaction conditions [8].
Metal complex catalysis using zinc triflate has emerged as a highly effective methodology [8]. At 3 mol% loading and 70°C for 8 hours, this system achieves 89% yields with excellent selectivity [8]. The zinc center coordinates to both the carbonyl oxygen and the alcohol nucleophile, facilitating the esterification transformation [8].
| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 4-Dimethylaminopyridine | 5 | 25 | 24 | 85 | High |
| Pyridinium p-toluenesulfonate | 10 | 80 | 12 | 76 | Moderate |
| Lewis Acid (Aluminum chloride) | 2 | 0 | 6 | 92 | Excellent |
| Brønsted Acid (Sulfuric acid) | 1 | 60 | 3 | 88 | Good |
| Enzymatic (Lipase) | 15 | 40 | 48 | 72 | High |
| Metal Complex (Zinc triflate) | 3 | 70 | 8 | 89 | Excellent |
The influence of solvent systems on the synthesis of methyl 2-(methylthio)pyrimidine-5-carboxylate has been systematically investigated to optimize reaction conditions and maximize synthetic efficiency [11] [12] [13]. Solvent selection significantly impacts reaction rates, product yields, and overall synthetic utility [14] [15].
Tetrahydrofuran represents a moderately effective solvent option [16] [12]. With a polarity index of 4.0 and boiling point of 66°C, this ether solvent achieves 76% yields with 92% product purity [12]. The relative reaction rate is reduced to 0.6 compared to dimethylformamide, indicating slower kinetics in this medium [12]. The lower polarity of tetrahydrofuran provides less stabilization for ionic intermediates but offers advantages in terms of product isolation [16].
Acetonitrile provides intermediate performance characteristics [12] [14]. With a polarity index of 5.8 and boiling point of 82°C, this nitrile solvent achieves 82% yields with 94% product purity [12]. The relative reaction rate is 0.8 compared to dimethylformamide, indicating moderately favorable kinetics [12]. Acetonitrile offers a balance between polar stabilization and practical handling considerations [14].
Ethanol demonstrates good synthetic utility as a protic polar solvent [12] [13]. With a polarity index of 4.3 and boiling point of 78°C, this alcohol solvent achieves 88% yields with 95% product purity [12]. The relative reaction rate is 0.9 compared to dimethylformamide, indicating nearly equivalent kinetics [12]. The protic nature of ethanol enables hydrogen bonding interactions that can stabilize reaction intermediates [13].
Toluene exhibits reduced effectiveness as a nonpolar aromatic solvent [12]. With a polarity index of 2.4 and boiling point of 111°C, this hydrocarbon solvent achieves 68% yields with 89% product purity [12]. The relative reaction rate is significantly reduced to 0.5 compared to dimethylformamide, indicating unfavorable kinetics [12]. The low polarity of toluene provides insufficient stabilization for charged intermediates formed during the reaction [12].
Water represents the most challenging solvent environment [13] [12]. With a polarity index of 10.2 and boiling point of 100°C, this protic polar solvent achieves only 45% yields with 78% product purity [12]. The relative reaction rate is severely reduced to 0.3 compared to dimethylformamide, indicating highly unfavorable kinetics [12]. Despite environmental advantages, the high polarity and protic nature of water can interfere with nucleophilic substitution mechanisms [13].
Dichloromethane provides moderate synthetic utility [12] [10]. With a polarity index of 3.1 and boiling point of 40°C, this chlorinated solvent achieves 71% yields with 88% product purity [12]. The relative reaction rate is 0.7 compared to dimethylformamide, indicating moderately favorable kinetics [12]. The moderate polarity and aprotic nature of dichloromethane offer balanced reaction conditions, though environmental concerns limit its application [10].
| Solvent | Polarity Index | Boiling Point (°C) | Yield (%) | Reaction Rate (relative) | Product Purity (%) |
|---|---|---|---|---|---|
| Dimethylformamide | 6.4 | 153 | 94 | 1.0 | 96 |
| Tetrahydrofuran | 4.0 | 66 | 76 | 0.6 | 92 |
| Acetonitrile | 5.8 | 82 | 82 | 0.8 | 94 |
| Ethanol | 4.3 | 78 | 88 | 0.9 | 95 |
| Toluene | 2.4 | 111 | 68 | 0.5 | 89 |
| Water | 10.2 | 100 | 45 | 0.3 | 78 |
| Dichloromethane | 3.1 | 40 | 71 | 0.7 | 88 |
Temperature optimization studies have revealed that elevated temperatures generally favor pyrimidine formation reactions [12] [17]. The optimal temperature range typically falls between 60-90°C, balancing reaction rate enhancement with thermal stability considerations [12]. Lower temperatures result in incomplete conversions, while excessive temperatures can lead to product decomposition or side reactions [17].
pH effects play a crucial role in pyrimidine synthesis optimization [14]. Mildly basic conditions generally favor nucleophilic substitution reactions, while strongly basic or acidic environments can lead to competing side reactions [14]. The optimal pH range typically falls between 8-9 for most synthetic transformations [14].
Methyl 2-(Methylthio)pyrimidine-5-carboxylate exhibits moderate thermal stability characteristics typical of pyrimidine ester derivatives. The compound demonstrates thermal stability up to approximately 200°C under inert atmospheric conditions [1] [2]. Initial decomposition begins around 150°C, primarily involving the ester functional group, which represents the most thermolabile component of the molecular structure [1] [2].
The thermal decomposition follows a multi-step degradation pattern consistent with other pyrimidine carboxylate esters [1] [2]. The primary decomposition phase occurs between 150-380°C, with the major decomposition peak observed at approximately 300°C [1] [2]. During this process, the compound undergoes 60-85% weight loss, with the exact percentage dependent upon heating rate and atmospheric conditions [1] [2].
Thermal decomposition products include carbon dioxide, sulfur dioxide, and nitrogen oxides, which are characteristic decomposition products for pyrimidine esters containing sulfur substituents [3] [4] [5]. The methylthio group contributes to the formation of sulfur-containing volatile products during thermal degradation. Under controlled pyrolysis conditions, the decomposition pathway involves initial ester group cleavage followed by pyrimidine ring fragmentation at elevated temperatures [1] [2].
Comparative thermal analysis with related pyrimidine derivatives indicates that the presence of the methylthio substituent at the 2-position provides moderate stabilization relative to unsubstituted pyrimidine carboxylates, while the electron-withdrawing ester group at the 5-position reduces overall thermal stability compared to methyl-substituted analogs [1].
The solubility profile of Methyl 2-(Methylthio)pyrimidine-5-carboxylate reflects the compound's amphiphilic character, combining both hydrophilic and lipophilic structural elements. In aqueous systems, the compound exhibits limited solubility of approximately 0.42±0.05 grams per liter at 25°C [7] [8]. This restricted aqueous solubility is attributed to the hydrophobic contributions of the methylthio substituent and the ester moiety, which outweigh the hydrophilic character imparted by the pyrimidine nitrogen atoms.
In polar protic solvents such as methanol and ethanol, the compound demonstrates moderate solubility [9]. The hydroxyl groups in these solvents can form hydrogen bonds with the pyrimidine nitrogen atoms and the carbonyl oxygen, facilitating dissolution. The solubility increases with temperature following typical thermodynamic relationships for organic compounds in polar media [9].
Polar aprotic solvents including acetonitrile, dimethylformamide, and dimethyl sulfoxide provide good solubility for the compound [7] [10]. These solvents effectively solvate both the polar pyrimidine ring system and the ester functionality without competing hydrogen bonding interactions. The enhanced solubility in these systems makes them preferred media for synthetic transformations and analytical procedures [7] [10].
The compound shows limited solubility in moderately polar solvents such as ethyl acetate and chloroform [11]. In nonpolar solvents like hexane and benzene, solubility is poor, reflecting the polar character of the pyrimidine ring and ester group [11]. The LogP value of 0.9 indicates moderate lipophilicity, suggesting balanced partitioning behavior between aqueous and organic phases [12].
Temperature-dependent solubility studies reveal typical endothermic dissolution behavior, with solubility increasing logarithmically with temperature according to the modified Apelblat equation [9]. Thermodynamic dissolution parameters indicate positive enthalpy and entropy changes, consistent with the disruption of intermolecular interactions upon dissolution [9].
Methyl 2-(Methylthio)pyrimidine-5-carboxylate exhibits weak basic character due to the presence of two nitrogen atoms in the pyrimidine ring. The predicted pKa value of -0.86±0.22 indicates significantly reduced basicity compared to unsubstituted pyrimidine (pKa ≈ 1.3) and pyridine (pKa ≈ 5.2) [13] [14] [15] [16]. This reduction in basicity results from the electron-withdrawing effects of both the ester group at the 5-position and the combined inductive influences of the ring substituents.
The two nitrogen atoms at positions 1 and 3 in the pyrimidine ring are equivalent and both serve as potential protonation sites [14] [15] [16]. Under acidic conditions, protonation occurs preferentially at the N-1 position due to statistical factors, with secondary protonation possible at N-3 under more strongly acidic conditions [14] [17]. The electron density at both nitrogen centers is reduced by the electron-withdrawing ester group, making protonation thermodynamically less favorable [14].
The methylthio substituent at the 2-position exerts a weak electron-donating inductive effect through sulfur's lone pair electrons . However, this electron donation is insufficient to overcome the strong electron-withdrawing influence of the carboxylate ester group, resulting in an overall electron-deficient pyrimidine system [14]. The ester carbonyl group inductively withdraws electron density from the ring, further reducing the basicity of both nitrogen atoms [14].
Computational analysis of proton affinity indicates that the C-5 position (bearing the ester group) and other carbon atoms in the ring have significantly lower proton affinities than the nitrogen centers [14] [17]. The conjugate acid formed upon protonation is destabilized by the presence of multiple electron-withdrawing groups, contributing to the observed weak basicity [14] [16].
Comparative basicity studies with related pyrimidine derivatives demonstrate that the combination of ester and methylthio substituents produces a compound with basicity similar to but slightly reduced from 2-methylthiopyrimidine, reflecting the cumulative electronic effects of both substituents [14] [15] [16].
The redox chemistry of Methyl 2-(Methylthio)pyrimidine-5-carboxylate is dominated by the oxidation susceptibility of the methylthio group, which represents the most redox-active component of the molecule. Under mild oxidizing conditions using hydrogen peroxide or organic peracids, the methylthio substituent undergoes oxidation to form the corresponding sulfoxide [19]. This transformation occurs readily at ambient or slightly elevated temperatures and represents the primary oxidative pathway under physiological or environmental conditions.
Under more vigorous oxidizing conditions employing reagents such as potassium permanganate or potassium dichromate, the methylthio group can be further oxidized to sulfone or sulfonic acid derivatives [20] [19]. Kinetic studies on related ethyl 2-(methylthio)pyrimidine-5-carboxylate demonstrate first-order dependence on both the substrate and oxidizing agent, with activation energies consistent with sulfur oxidation mechanisms [20].
The pyrimidine ring system itself exhibits limited susceptibility to oxidation under normal conditions [21]. Strong oxidizing agents may cause ring opening or complete degradation, but such reactions require harsh conditions and are not typically observed under mild oxidative stress [21]. The electron-deficient nature of the pyrimidine ring, resulting from the electron-withdrawing ester group, renders it resistant to electrophilic oxidative attack [22] [23] [15].
The ester functionality can undergo hydrolysis under both acidic and basic conditions, though this represents a hydrolytic rather than oxidative process . Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen followed by nucleophilic attack by water, while base-catalyzed hydrolysis involves direct nucleophilic attack by hydroxide ion .
Nucleophilic substitution reactions can occur at the 2-position, where the methylthio group can be displaced by various nucleophiles [22]. This reactivity is enhanced by the electron-withdrawing ester group, which activates the pyrimidine ring toward nucleophilic attack. However, electrophilic substitution reactions are limited due to the electron-deficient character of the ring system [22] [23] [15].
Photochemical stability studies indicate moderate susceptibility to degradation under ultraviolet light exposure, with degradation proceeding through radical mechanisms involving the sulfur center. Thermal oxidation in air occurs slowly at elevated temperatures, producing decomposition products including sulfur dioxide and nitrogen oxides [3] [4].
Irritant